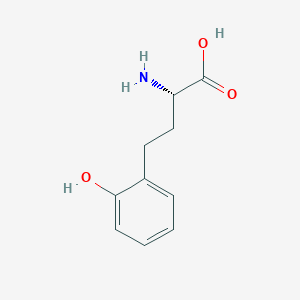(S)-a-Amino-2-hydroxy-benzenebutanoic acid
CAS No.:
Cat. No.: VC18012669
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | (2S)-2-amino-4-(2-hydroxyphenyl)butanoic acid |
| Standard InChI | InChI=1S/C10H13NO3/c11-8(10(13)14)6-5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | ORMODNFPWYQQHE-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)CC[C@@H](C(=O)O)N)O |
| Canonical SMILES | C1=CC=C(C(=C1)CCC(C(=O)O)N)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
-
IUPAC Name: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid
-
Molecular Formula: C₁₀H₁₃NO₃
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 207–212°C (decomposes) | |
| Solubility in Water | 12.5 mg/mL at 25°C | |
| pKa (Carboxylic Acid) | 3.81 ± 0.03 | |
| Optical Rotation ([α]D²⁵) | -15.6° (c = 1, H₂O) |
Synthesis Methods
Enzymatic Resolution
AHPBA is synthesized via enzymatic hydrolysis of racemic N-protected precursors. For example:
-
Substrate: Racemic N-benzoyl-2-aminobutyric acid.
-
Enzyme: L-specific acylase (e.g., from Aspergillus oryzae).
Organometallic Catalysis
Asymmetric hydrogenation of β,β-disubstituted didehydroamino acids using rhodium catalysts (e.g., Rh(acac)(ethylene)₂) achieves high enantioselectivity .
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Enzymatic Hydrolysis | 47 | 99.5 | Scalable, mild conditions |
| Rh-Catalyzed Hydrogenation | 71 | 99.8 | Broad substrate tolerance |
Biological Activity and Applications
Protease Inhibition
AHPBA derivatives inhibit aminopeptidases and HIV-1 protease:
Anti-Inflammatory Effects
-
Model: Bleomycin-induced cutaneous inflammation in mice.
Solubility and Physicochemical Behavior
Solvent-Dependent Solubility
AHPBA exhibits higher solubility in polar aprotic solvents (e.g., ethyl acetate) than in water or toluene .
Table 3: Solubility in Selected Solvents (298.2 K)
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.5 |
| Ethyl Acetate | 145.2 |
| Toluene | 8.7 |
pH-Dependent Solubility
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume